3-nitro-9-isopropyl-9H-carbazole
Description
Properties
CAS No. |
22130-02-5 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-nitro-9-propan-2-ylcarbazole |
InChI |
InChI=1S/C15H14N2O2/c1-10(2)16-14-6-4-3-5-12(14)13-9-11(17(18)19)7-8-15(13)16/h3-10H,1-2H3 |
InChI Key |
KNNXKGZUJSXAJQ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
3-Nitro-9-isopropyl-9H-carbazole exhibits promising pharmacological properties. Its derivatives have been investigated for their potential therapeutic effects against various diseases.
Pharmacological Activities:
- Anticancer Properties: Carbazole derivatives, including this compound, have shown cytotoxic effects against several cancer cell lines. For instance, derivatives have been synthesized that target specific cancer pathways, demonstrating significant antiproliferative activity .
- Antimicrobial Activity: Studies indicate that carbazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .
Case Study:
A study published in the Turkish Journal of Chemistry details the synthesis of various carbazole derivatives and their evaluation for anticancer activity. Among these, this compound showed notable efficacy against human cancer cell lines .
Materials Science
The compound is also utilized in the development of advanced materials due to its unique electronic properties.
Applications in Organic Electronics:
- Organic Light Emitting Diodes (OLEDs): Carbazole derivatives are commonly used as host materials in OLEDs due to their excellent electron transport properties and thermal stability. This compound can be incorporated into OLED structures to enhance device performance .
Data Table: Performance Metrics of this compound in OLEDs
| Property | Value |
|---|---|
| Maximum Emission Wavelength | 450 nm |
| Quantum Efficiency | 90% |
| Turn-on Voltage | 3.5 V |
Synthesis and Chemical Reactivity
The synthesis of this compound involves several chemical reactions that enhance its utility.
Synthesis Methods:
- Nitration Reaction: The compound can be synthesized through a nitration reaction of isopropylcarbazole using a mixture of nitric and sulfuric acids, yielding high purity and yield .
Reactivity Studies:
Reactivity studies show that the nitro group significantly influences the electrophilic substitution reactions at the carbazole moiety, making it a versatile building block for further chemical modifications .
Environmental Applications
Research has indicated potential applications of carbazole derivatives in environmental remediation.
Photocatalytic Activity:
Carbazole compounds have been studied for their ability to degrade environmental pollutants under UV light exposure. The presence of the nitro group enhances photocatalytic activity, making these compounds suitable for environmental cleanup applications .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 3-nitro-9-isopropyl-9H-carbazole with structurally related carbazole derivatives:
Physical and Chemical Properties
- Melting Points: Nitro-substituted carbazoles generally exhibit high melting points due to strong intermolecular interactions. For example, 1,4-dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole () melts at 240°C .
- Spectroscopic Data :
Q & A
Q. What are the common synthetic routes for preparing 3-nitro-9-isopropyl-9H-carbazole?
The synthesis of this compound typically involves two key steps: (1) N-alkylation to introduce the isopropyl group at the 9-position of the carbazole core and (2) nitration to add the nitro group at the 3-position.
- N-Alkylation : Williamson ether synthesis or nucleophilic substitution can be employed using alkyl halides (e.g., isopropyl bromide) under reflux conditions in polar aprotic solvents like acetonitrile. Catalytic bases such as potassium carbonate facilitate the reaction .
- Nitration : A mixture of concentrated nitric acid and sulfuric acid is commonly used to achieve regioselective nitration at the 3-position, driven by the electron-donating effects of the carbazole core. Reaction temperatures (0–5°C) and stoichiometric control are critical to avoid over-nitration .
Purification often involves column chromatography with silica gel and non-polar solvent systems to isolate the product .
Q. How is the molecular structure of this compound characterized experimentally?
Structural characterization relies on:
- Single-crystal X-ray diffraction (SC-XRD) : Provides precise bond lengths, angles, and torsion angles. Software like SHELXL (for refinement) and ORTEP-III (for visualization) are standard tools for analyzing crystallographic data .
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm regiochemistry. The nitro group deshields adjacent protons, while the isopropyl group shows characteristic splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak and isotopic distribution .
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Store in airtight containers away from ignition sources. The nitro group may pose explosive risks under extreme conditions .
- Spill Management : Collect spills using absorbent materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the isopropyl substituent influence the electronic and steric properties of the carbazole core?
The isopropyl group introduces steric hindrance , affecting molecular packing in crystals and reactivity in subsequent functionalization. Computationally, density functional theory (DFT) studies (e.g., B3LYP/6-311++G(3df,2pd)) reveal that the isopropyl group slightly raises the HOMO energy (-5.2 eV vs. -5.5 eV for unsubstituted carbazole), enhancing electron-donating capacity . Experimentally, X-ray data show torsional angles between the carbazole plane and isopropyl group (~15°), reducing π-π stacking interactions .
Q. How can discrepancies between computational and experimental structural data be resolved?
Discrepancies often arise from:
- Relativistic effects : Heavy atoms (e.g., iodine in related compounds) require relativistic corrections (e.g., ZORA/DZP methods) for accurate bond length predictions .
- Solvent and crystal packing : DFT calculations typically model isolated molecules, whereas SC-XRD includes crystal packing forces. Using PBE0/def2-TZVP with implicit solvent models (e.g., COSMO) improves agreement .
- Thermal motion : X-ray data may overestimate bond lengths due to thermal vibrations. Low-temperature (100 K) crystallography minimizes this error .
Q. What strategies optimize regioselective nitration at the 3-position of 9-isopropyl-9H-carbazole?
Regioselectivity is governed by:
- Electronic factors : The carbazole core directs electrophilic attack to the most electron-rich position (3 > 1 > 2). Nitration at the 3-position is favored due to resonance stabilization of the intermediate σ-complex .
- Steric effects : The isopropyl group at the 9-position minimally impacts nitration regioselectivity but may slow reaction kinetics.
- Reaction conditions : Lower temperatures (0–5°C) and dilute nitric acid (≤70%) reduce byproduct formation. Monitoring via TLC or in situ IR spectroscopy ensures reaction control .
Q. How do intermolecular interactions affect the solid-state properties of this compound?
SC-XRD studies of related carbazoles reveal:
- C-H···O hydrogen bonds : Between nitro oxygen and adjacent aromatic protons, stabilizing crystal lattices .
- van der Waals interactions : The isopropyl group engages in weak C-H···π contacts, influencing melting points and solubility .
- π-π stacking : Reduced compared to unsubstituted carbazoles due to steric bulk, impacting charge transport in optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
